molecular formula C15H22N4O2 B1305787 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine CAS No. 346704-04-9

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

Cat. No.: B1305787
CAS No.: 346704-04-9
M. Wt: 290.36 g/mol
InChI Key: IEZDTNCUMWPRTD-UHFFFAOYSA-N
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Description

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a chemical compound with the molecular formula C15H22N4O2 and a molecular weight of 290.36 g/mol . This compound is characterized by the presence of a piperazine ring and a nitro group attached to a phenyl ring, which is further substituted with a piperidine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDTNCUMWPRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386616
Record name 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346704-04-9
Record name 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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